molecular formula C21H14ClN B14232364 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine CAS No. 481053-98-9

4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine

Cat. No.: B14232364
CAS No.: 481053-98-9
M. Wt: 315.8 g/mol
InChI Key: WNXSHLHWDHBFGI-UHFFFAOYSA-N
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Description

4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine is a chemical compound known for its unique structure, which combines an anthracene moiety with a pyridine ring

Preparation Methods

The synthesis of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine typically involves the reaction of 10-chloroanthracene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Chemical Reactions Analysis

4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

    Substitution: The chloro group on the anthracene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve the generation of reactive oxygen species and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine can be compared with other anthracene derivatives, such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of anthracene derivatives in scientific research and industry.

Properties

CAS No.

481053-98-9

Molecular Formula

C21H14ClN

Molecular Weight

315.8 g/mol

IUPAC Name

4-[2-(10-chloroanthracen-9-yl)ethenyl]pyridine

InChI

InChI=1S/C21H14ClN/c22-21-19-7-3-1-5-16(19)18(17-6-2-4-8-20(17)21)10-9-15-11-13-23-14-12-15/h1-14H

InChI Key

WNXSHLHWDHBFGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=CC4=CC=NC=C4

Origin of Product

United States

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